2-oxo-2H-chromen-4-yl 4-butoxybenzoate
Description
2-Oxo-2H-chromen-4-yl 4-butoxybenzoate is a coumarin derivative characterized by a benzoate ester group substituted with a butoxy chain at the 4-position of the coumarin core. Coumarins are lactones of 2-hydroxyphenylpropionic acid, widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
CAS No. |
858742-27-5 |
|---|---|
Molecular Formula |
C20H18O5 |
Molecular Weight |
338.4g/mol |
IUPAC Name |
(2-oxochromen-4-yl) 4-butoxybenzoate |
InChI |
InChI=1S/C20H18O5/c1-2-3-12-23-15-10-8-14(9-11-15)20(22)25-18-13-19(21)24-17-7-5-4-6-16(17)18/h4-11,13H,2-3,12H2,1H3 |
InChI Key |
ZNSRLHGRRUMLQT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key structural differences arise from substituents on the benzoate group and their positions on the coumarin ring. Examples include:
Key Findings :
- Positional Effects : Esters at the coumarin 4-position (e.g., 4-methyl, 4-methoxy) favor planar molecular geometries, while 7-position derivatives exhibit greater torsional flexibility .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance intermolecular interactions (e.g., halogen bonding), whereas bulky groups (e.g., tert-butyl) disrupt crystal packing .
Physicochemical Properties
Substituents significantly influence melting points, solubility, and stability:
Trends :
- Lipophilicity : Butoxy and chloro substituents increase lipophilicity, favoring biological membrane penetration .
- Stability : Methoxy and acetoxy groups reduce thermal stability due to steric and electronic effects .
Antimicrobial Activity:
- 4-Chlorobenzoate Derivatives : Exhibit broad-spectrum activity against S. aureus (MIC: 8 µg/mL) and C. albicans (MIC: 16 µg/mL) due to halogen-mediated membrane disruption .
- Thiazole-Coumarin Hybrids (e.g., 3-chloro-1-(5-((2-oxo-2H-chromen-4-yl)thio)-4-phenyl thiazol-2-yl)-4-substituted phenyl azetidin-2-ones): Show enhanced activity against P. aeruginosa (MIC: 4 µg/mL) via thiol group interactions .
Acetylcholinesterase (AChE) Inhibition:
- 2-(2-Oxo-2H-chromen-4-yl)acetamides : IC₅₀ values range from 0.12–1.8 µM, with electron-donating substituents (e.g., methoxy) improving binding affinity to AChE catalytic sites .
Anticancer Activity:
- 3,3-Dimethylbutanoate Derivatives: Moderate cytotoxicity against HeLa cells (IC₅₀: 35 µM) attributed to π-π stacking interactions with DNA .
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